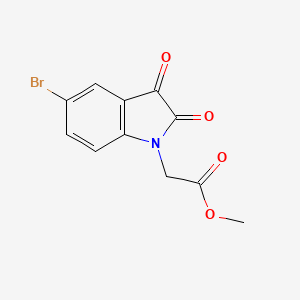
4-(Trifluoromethyl)-2,3-dihydro-1h-inden-1-amine hydrochloride
Descripción general
Descripción
4-(Trifluoromethyl)aniline hydrochloride is a laboratory chemical . It is not recommended for food, drug, pesticide or biocidal product use .
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques like nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
The chemical reactions of a compound depend on its structure and the conditions under which it’s reacted. For example, fluoxetine, another trifluoromethyl-containing compound, decomposes after melting, releasing 4-trifluoromethylphenol and methylamine .Physical And Chemical Properties Analysis
4-(Trifluoromethyl)aniline hydrochloride is a solid at 20 degrees Celsius . It’s soluble in water and has a melting point of 202 degrees Celsius .Aplicaciones Científicas De Investigación
Catalytic Applications and Chemical Synthesis
Catalytic Amidation : One study highlights the effectiveness of related trifluoromethyl compounds in catalyzing dehydrative amidation between carboxylic acids and amines, a reaction of significance for peptide synthesis (Wang, Lu, & Ishihara, 2018). The study emphasizes the role of the ortho-substituent in accelerating the amidation process, indicating potential applications for 4-(Trifluoromethyl)-2,3-dihydro-1h-inden-1-amine hydrochloride in similar synthetic routes.
Synthesis of Trifluoromethylated Compounds : Research into the synthesis of trifluoromethylated analogues of 4,5-dihydroorotic acid using trifluoromethyl pyrimidinones demonstrates the utility of trifluoromethyl compounds in creating bioactive molecules (Sukach et al., 2015). This study may hint at the broader utility of this compound in medicinal chemistry for the synthesis of novel therapeutic agents.
Development of Organic Materials : A study on novel organosoluble fluorinated polyimides derived from bis(ether amine) monomers with trifluoromethyl groups showcases the material science application of such compounds (Chung & Hsiao, 2008). The research indicates that compounds like this compound can be foundational in creating materials with desirable properties like low moisture absorption and low dielectric constants.
Antimicrobial Activities : Investigations into triazole derivatives, a chemical class related to this compound, have identified compounds with significant antimicrobial activities (Bektaş et al., 2007). This suggests potential antimicrobial applications for derivatives of this compound, pending further research.
Mecanismo De Acción
Target of Action
Similar compounds have been noted to interact with dopamine d3 receptors
Mode of Action
It’s plausible that it may interact with its targets in a manner similar to other trifluoromethyl compounds, which often act as metabolic inhibitors . These compounds can interfere with the normal function of their targets, leading to changes in cellular processes.
Biochemical Pathways
Trifluoromethyl groups are known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials . They are often involved in C,N-cross coupling reactions .
Pharmacokinetics
Similar compounds, such as trifluridine, have been noted for their rapid degradation and poor bioavailability .
Result of Action
It’s plausible that the compound could cause skin irritation, serious eye irritation, and respiratory irritation, as suggested by safety data sheets for similar compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(Trifluoromethyl)-2,3-dihydro-1h-inden-1-amine hydrochloride. For instance, the pH of the environment could potentially affect the compound’s ionization state and, consequently, its absorption and distribution . Furthermore, the compound’s stability could be affected by factors such as temperature and light exposure.
Safety and Hazards
Propiedades
IUPAC Name |
4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N.ClH/c11-10(12,13)8-3-1-2-7-6(8)4-5-9(7)14;/h1-3,9H,4-5,14H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHFWZYKRYFCJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=CC=C2C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68755-44-2 | |
| Record name | 1H-Inden-1-amine, 2,3-dihydro-4-(trifluoromethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68755-44-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



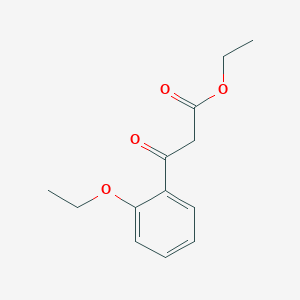
![2-Benzhydryl-5-benzyl-2,5,7-triazaspiro[3.4]oct-6-en-8-one](/img/structure/B3150300.png)



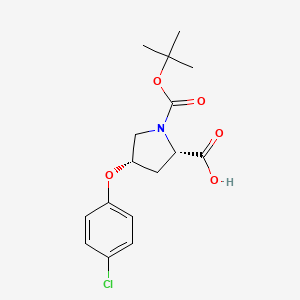
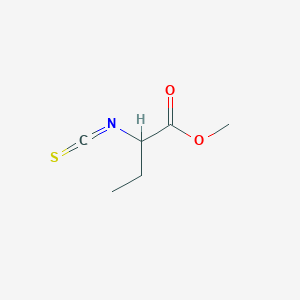
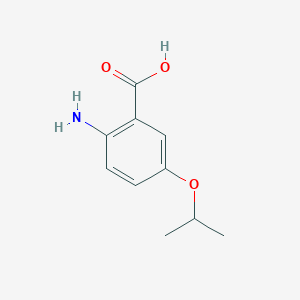

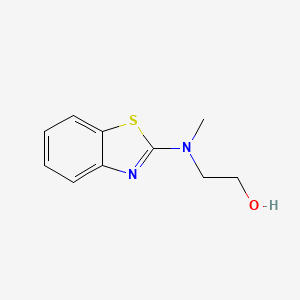
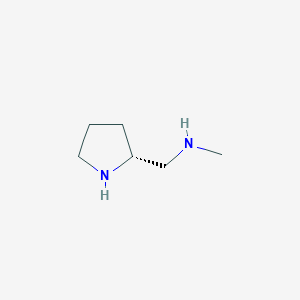
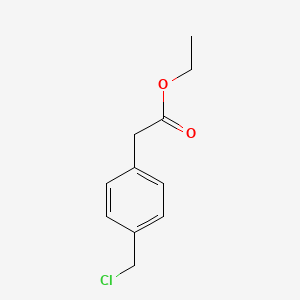
![5,6,7,8-Tetrahydro-4H-thiazolo-[4,5-d]-azepin-2-ylamine hydrobromide](/img/structure/B3150393.png)
